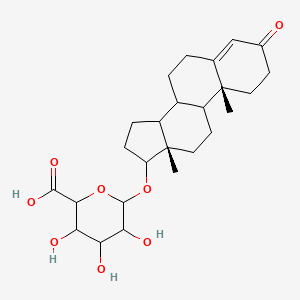

Testosterone b-D-glucuronide

Descripción

Overview of Steroid Conjugates in Biological Systems

Steroid hormones, such as testosterone (B1683101), are essential signaling molecules that regulate a wide array of physiological processes. wikipedia.org To maintain hormonal balance, their production, metabolism, and elimination are tightly controlled. A key step in the metabolism of steroids is their conversion into steroid conjugates. This process, primarily occurring in the liver, involves the attachment of a polar molecule, such as glucuronic acid or sulfate (B86663), to the steroid. nih.gov This conjugation significantly increases the water solubility of the lipophilic steroid hormones, facilitating their excretion from the body, primarily through urine and bile. nih.govcymitquimica.com

There are two main types of steroid conjugates found in living organisms: glucuronides and sulfates. nih.gov While both increase solubility, their biological significance can differ. Steroid sulfates, for instance, may possess their own biological activities distinct from the parent steroid. nih.gov In contrast, glucuronidation is generally considered an irreversible inactivation and elimination pathway for many steroids. nih.gov The resulting steroid glucuronides are typically less biologically active than their parent compounds. cymitquimica.com The formation of these conjugates is a critical mechanism for regulating the levels and activity of potent hormones like testosterone. nih.gov

The rigid structure of the steroid nucleus makes it an effective biological carrier for other molecules, and conjugation can influence properties like lipophilicity, stability, and target specificity. nih.govacs.org This principle is not only vital for endogenous steroid metabolism but is also explored in drug discovery for creating novel therapeutic agents. nih.govacs.org

Significance of Glucuronidation in Androgen Metabolism Research

Glucuronidation is a major pathway for the inactivation and elimination of androgens, the group of hormones responsible for male characteristics. nih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). aacrjournals.orgnih.gov In the context of androgen metabolism, two UGT enzymes, UGT2B15 and UGT2B17, play a pivotal role, particularly in tissues like the prostate. aacrjournals.org

Research into androgen glucuronidation has profound implications for understanding and potentially treating androgen-dependent conditions, most notably prostate cancer. aacrjournals.org In prostate cancer cells, the potent androgen dihydrotestosterone (B1667394) (DHT) is extensively metabolized to inactive glucuronide derivatives. aacrjournals.org This inactivation pathway is a crucial protective mechanism against excessive androgen stimulation.

Interestingly, studies have shown that androgen deprivation therapy, a common treatment for prostate cancer, can stimulate the expression of UGT2B15 and UGT2B17. aacrjournals.org This suggests that enhancing androgen glucuronidation could be a therapeutic strategy to reduce local androgen levels in the prostate. nih.gov Therefore, Testosterone β-D-glucuronide and other androgen glucuronides serve as important biomarkers for assessing androgen metabolism and the response to therapies. cymitquimica.comdal.ca The measurement of these metabolites in biological fluids like urine and blood provides a window into the in vivo activity of androgen-metabolizing enzymes. dal.canih.gov

Scope and Research Focus on Testosterone β-D-glucuronide

Current research on Testosterone β-D-glucuronide is multifaceted and covers several key areas:

Biomarker of Testosterone Levels: The quantification of Testosterone β-D-glucuronide in urine is a cornerstone of anti-doping tests in sports to detect the illicit use of testosterone. nih.govnih.gov The ratio of testosterone glucuronide to its epimer, epitestosterone (B28515) glucuronide (T/E ratio), is a critical parameter in these analyses. nih.gov

Clinical Diagnostics: Its levels in plasma and urine are studied in relation to various endocrine disorders and conditions associated with altered androgen metabolism. cymitquimica.com

Prostate Cancer Research: As discussed, understanding the formation and transport of Testosterone β-D-glucuronide is vital for developing new strategies for prostate cancer therapy. aacrjournals.orgnih.gov

Pharmacokinetics and Drug Metabolism: The study of Testosterone β-D-glucuronide helps in understanding the metabolic fate of testosterone and other structurally related therapeutic steroids. nih.gov

Gut Microbiome Interaction: Recent research has highlighted the role of gut bacterial β-glucuronidases in deconjugating Testosterone β-D-glucuronide back to active testosterone, a process that can influence systemic androgen levels. nih.gov

The ongoing investigation into the synthesis, transport, and physiological role of Testosterone β-D-glucuronide continues to unravel the intricate network of androgen metabolism and its impact on human health and disease.

Compound Information

| Compound Name |

| Testosterone β-D-glucuronide |

| Testosterone |

| Dihydrotestosterone (DHT) |

| Androsterone (B159326) |

| Etiocholanolone (B196237) |

| Androstanediol |

| Epitestosterone |

| Dehydroepiandrosterone (B1670201) (DHEA) |

| Pregnenolone |

| Progesterone |

| Cholesterol |

| Androstenedione |

| Bilirubin |

| Vitamin D |

| Paclitaxel |

| Resveratrol |

| Curcumin |

| Dexamethasone |

| Nandrolone |

| Boldenone |

| Estradiol |

| Tipranavir |

| Fenofibrate |

| SN-38 |

Research Data Tables

Table 1: Physicochemical Properties of Testosterone β-D-glucuronide

| Property | Value | Source |

| Chemical Formula | C25H36O8 | cymitquimica.combiosynth.comnih.gov |

| Molecular Weight | 464.55 g/mol | biosynth.comwikipedia.org |

| Appearance | White Powder | cymitquimica.com |

| CAS Number | 1180-25-2 | biosynth.comnih.govwikipedia.org |

| Synonyms | Testosterone 17β-D-glucuronide, (17β)-3-Oxoandrost-4-en-17-yl β-D-glucopyranosiduronic acid | biosynth.comwikipedia.org |

Table 2: Key Enzymes and Transporters in Testosterone β-D-glucuronide Metabolism

| Molecule | Role | Key Enzymes/Transporters | Tissue Location | Source |

| Testosterone | Parent Compound | - | Testis, Adrenal Glands | wikipedia.organdrologysociety.org |

| Testosterone β-D-glucuronide | Formation | UGT2B17, UGT2B15 | Liver, Intestine, Prostate | nih.govnih.gov |

| Testosterone β-D-glucuronide | Efflux Transport | MRP2, MRP3 | Liver, Intestine, Kidney | nih.gov |

| Testosterone β-D-glucuronide | Reactivation | Bacterial β-glucuronidases | Gut | nih.gov |

Table 3: Biological Fluids for Testosterone β-D-glucuronide Detection

| Biological Fluid | Relevance in Research | Source |

| Urine | Primary matrix for anti-doping testing and metabolite analysis. | nih.govbiosynth.comnih.gov |

| Plasma/Serum | Reflects circulating levels and is used in clinical diagnostics. | aacrjournals.orgdal.cabiosynth.com |

| Feces | Relevant for studying enterohepatic circulation and gut microbiome activity. | biosynth.com |

| Bile | Important for understanding the excretory pathway from the liver. | nih.gov |

Propiedades

Fórmula molecular |

C25H36O8 |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

6-[[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14?,15?,16?,17?,18?,19?,20?,21?,23?,24-,25-/m0/s1 |

Clave InChI |

NIKZPECGCSUSBV-FVJOYDIDSA-N |

SMILES isomérico |

C[C@]12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C |

SMILES canónico |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C |

Origen del producto |

United States |

Biosynthesis and Enzymatic Formation of Testosterone B D Glucuronide

UDP-Glucuronosyltransferase (UGT) Isoforms in Testosterone (B1683101) Glucuronidation

The glucuronidation of testosterone is a complex process involving multiple UGT isoforms, each exhibiting distinct roles and specificities. The UGT superfamily is divided into UGT1 and UGT2 families, both of which are involved in the metabolism of a wide array of endogenous and exogenous compounds. researchgate.netnih.govnih.gov Within these families, specific isoforms are primarily responsible for the conjugation of androgens like testosterone. frontiersin.orgviamedica.pl

Role of UGT2B17 in Testosterone Conjugation

Extensive research has identified UGT2B17 as the most active and principal enzyme in the glucuronidation of testosterone. nih.govhelsinki.firesearchgate.net This isoform demonstrates high efficiency in converting testosterone into its glucuronide derivative. researchgate.net The significant role of UGT2B17 is highlighted by the fact that its rate of testosterone glucuronidation is more than double that of the next most active isoform, UGT2A1. nih.govmdpi.com

The expression and activity of UGT2B17 can be highly variable among individuals, influenced by factors such as genetics, age, and sex. nih.govnih.gov For instance, a common deletion polymorphism in the UGT2B17 gene can lead to a significant decrease in testosterone glucuronidation. viamedica.plfrontiersin.org This variability has implications in various fields, including sports anti-doping tests, where the urinary testosterone to epitestosterone (B28515) (T/E) ratio is a key marker. helsinki.finih.gov

Furthermore, studies have shown that UGT2B17 exhibits sex-specific differences in expression, with males generally having higher levels and activity than females. researchgate.netnih.gov This difference is consistent with a hormonal regulatory mechanism for UGT2B17. nih.gov

Contribution of UGT2B15 and UGT2A1

While UGT2B17 is the primary enzyme, other isoforms also contribute to testosterone glucuronidation. UGT2B15 is another key enzyme involved in this process, although its activity towards testosterone is considerably lower than that of UGT2B17. frontiersin.orgresearchgate.netnih.gov UGT2B15 is considered a minor isoform for testosterone glucuronide formation, with approximately 10-fold lower activity compared to UGT2B17. nih.gov However, in individuals with a deleted UGT2B17 gene, UGT2B15 can play a more significant compensatory role. researchgate.net

UGT2A1, an extrahepatic enzyme primarily expressed in tissues like the nasal epithelium, also catalyzes the glucuronidation of testosterone at a considerable rate. nih.govhelsinki.firesearchgate.net Unlike the high stereoselectivity of UGT2B17 and UGT2B7, UGT2A1 conjugates both testosterone and its epimer, epitestosterone, with similar kinetics. nih.govhelsinki.fi

Specificity and Stereoselectivity of UGTs

The UGT enzymes exhibit a remarkable degree of specificity and stereoselectivity in their conjugation of androgens. nih.govhelsinki.fi UGT2B17, for instance, is highly specific for the 17β-hydroxyl group of testosterone and does not glucuronidate its 17α-epimer, epitestosterone. nih.govhelsinki.firesearchgate.net Conversely, UGT2B7 is the primary enzyme responsible for the glucuronidation of epitestosterone and shows minimal activity towards testosterone. nih.govhelsinki.fi This demonstrates a clear and converse stereoselectivity between these two important UGT2B isoforms.

This high degree of specificity is crucial for maintaining the balance of active and inactive steroid hormones in the body. The differential conjugation of testosterone and epitestosterone by UGT2B17 and UGT2B7, respectively, is a key factor influencing the urinary T/E ratio. nih.govhelsinki.fi

Substrate Specificity and Kinetic Parameters of UGT Enzymes

The efficiency of UGT enzymes in catalyzing glucuronidation is described by their kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

Glucuronidation is a bi-substrate reaction that requires both the aglycone substrate (e.g., testosterone) and the cofactor, UDP-glucuronic acid (UDPGA). nih.gov To simplify kinetic analyses in vitro, UDPGA is often supplied in excess. nih.gov

Studies have determined the kinetic parameters for testosterone glucuronidation by various UGT isoforms. For instance, the Km of UGT2B17 for testosterone is significantly higher than the Km of UGT2B7 for epitestosterone, indicating a lower affinity of UGT2B17 for its substrate compared to UGT2B7's affinity for epitestosterone. nih.govhelsinki.firesearchgate.net

The table below summarizes the inhibitory constants (IC50) of certain drugs on the glucuronidation of testosterone by UGT2B15 and UGT2B17, providing insight into substrate specificity and potential drug interactions.

| Drug | UGT Isoform | Testosterone Concentration (μM) | IC50 (μM) |

| Diclofenac (B195802) | UGT2B15 | 10 | 25 |

| Diclofenac | UGT2B17 | 10 | 65 |

| Ibuprofen (B1674241) | UGT2B15 | 10 | 121 |

| Ibuprofen | UGT2B17 | 10 | 1340 |

| Data sourced from references nih.govfrontiersin.orgfrontiersin.org |

Tissue and Organ-Specific Expression of UGTs in Testosterone Glucuronidation Research

The expression of UGT enzymes is not uniform throughout the body; it is tissue and organ-specific, which has significant implications for testosterone metabolism. nih.govnih.govepa.gov

Hepatic Glucuronidation Pathways

The liver is the primary site of drug and steroid metabolism, including the glucuronidation of testosterone. frontiersin.orgnih.govoup.com A multitude of UGT isoforms are abundantly expressed in the liver, playing a central role in the systemic clearance of testosterone. nih.govnih.gov Key hepatic UGTs involved in testosterone glucuronidation include UGT2B17 and UGT2B15. frontiersin.orgnih.gov

The expression of these enzymes in the liver can be influenced by various factors. For example, UGT2B17 expression in the liver shows a dramatic increase from the pre-pubertal stage to adulthood. nih.gov Hepatic UGT2B17 also exhibits sex-dependent expression, with higher levels found in males. nih.govnih.gov

The glucuronide metabolites of testosterone, once formed in the liver, are transported for excretion. Studies have shown that Testosterone β-D-glucuronide is primarily transported by the multidrug resistance-associated proteins MRP2 and MRP3 in the liver. nih.govnih.govresearchgate.net

While the liver is the main site, extrahepatic tissues also contribute to testosterone glucuronidation. nih.gov For instance, the gastrointestinal tract and kidneys are also significant sites of UGT expression and activity. nih.gov This widespread distribution of UGTs underscores the comprehensive metabolic network in place for regulating testosterone levels throughout the body.

Extrahepatic Glucuronidation Mechanisms (e.g., Intestine, Kidney, Nasal Epithelium)

The UDP-glucuronosyltransferase (UGT) enzymes responsible for this process are found in all major body organs. wikipedia.org Specifically, UGT enzymes are present in the gastrointestinal tract, kidneys, lungs, prostate, skin, brain, and nasal mucosa. solvobiotech.com

Intestine: The intestine plays a significant role in the first-pass metabolism of many compounds. nih.gov Both UGT2B17 and UGT2B15, key enzymes in testosterone glucuronidation, are expressed in the human intestine. nih.gov Intestinal UGT activity can significantly impact the bioavailability of orally administered substances and contributes to the metabolism of endogenous steroids. google.com In fact, for some steroids like estradiol, metabolic activity in intestinal microsomes can be much greater than in liver microsomes. google.com After testosterone glucuronide is formed, it can be effluxed into the intestinal lumen or into the bloodstream, with transporters like MRP3 playing a major role in its basolateral (blood-facing) transport. nih.govnih.gov

Kidney: The kidneys are another important site for extrahepatic glucuronidation. wikipedia.org UGT2B7 is expressed in the kidney and can produce androsterone (B159326) glucuronide (AG). nih.gov While the human kidney may not produce testosterone glucuronide (TG) directly from testosterone, it is involved in the elimination of circulating TG. nih.gov Transporters in the kidney, such as MRP2 and MDR1, are responsible for the efflux of androgen glucuronides into the urine. nih.gov In mice, the male kidneys are a major site for the glucuronidation of androsterone and androstane-3α, 17β-diol, a process dependent on the Ugt2b37 enzyme. nih.gov

Nasal Epithelium: The nasal epithelium contains enzymes and binding proteins that can metabolize and sequester sex steroids. nih.gov Olfactory-specific UGT isoforms, such as UGT2A1 in humans, are expressed in the olfactory epithelium. oup.com While direct evidence for testosterone glucuronidation in the human nasal epithelium is specific, the presence of androgen receptors and unusually high levels of testosterone in the lateral nasal gland (LNG) of male mice suggests this tissue is a target and potential storage site for androgens. nih.gov The stored androgen could be secreted into the nasal mucus, potentially acting in a paracrine fashion. nih.gov

Endogenous and Exogenous Factors Influencing UGT Activity

The activity of UGT enzymes, particularly those involved in testosterone glucuronidation, is not constant. It is influenced by a variety of factors, ranging from an individual's genetic makeup to exposure to external compounds from diet and pharmaceuticals. nih.gov

Genetic Polymorphisms Affecting Glucuronidation Efficiency (e.g., UGT2B17 Deletion)

A key factor influencing testosterone glucuronidation is a common deletion polymorphism in the UGT2B17 gene. oup.comgenecards.org This enzyme is a major catalyst for converting testosterone into testosterone β-D-glucuronide. nih.govviamedica.pl The polymorphism involves a copy number variation, where individuals can have two (ins/ins), one (ins/del), or zero (del/del) functional copies of the gene. frontiersin.org

This genetic variation is strongly associated with the urinary excretion levels of testosterone. oup.com Individuals with the homozygous deletion (del/del) of the UGT2B17 gene exhibit significantly reduced or even negligible amounts of testosterone glucuronide in their urine. oup.comnih.govoup.com This leads to a much lower urinary testosterone/epitestosterone (T/E) ratio, a marker used in anti-doping tests. nih.govnih.gov Consequently, individuals with the del/del genotype may not show an elevated T/E ratio even after administration of exogenous testosterone. frontiersin.orgnih.govnih.gov

The frequency of the UGT2B17 deletion varies significantly among different ethnic populations. The homozygous deletion is far more common in Asian populations (e.g., ~67% in Koreans) compared to Caucasian populations (e.g., ~9% in Swedes and Danes). oup.comfrontiersin.orgnih.gov This genetic difference is a primary reason for the observed large interethnic variations in testosterone excretion. oup.com

While the UGT2B17 deletion drastically affects urinary testosterone levels, its impact on circulating serum testosterone levels is more subtle. frontiersin.org Some studies have found no significant association between the genotype and baseline serum testosterone, while one study in Chinese men reported higher serum testosterone in the del/del group. frontiersin.orgoup.com

| Population | UGT2B17 Deletion (del/del) Frequency | Reference |

|---|---|---|

| Korean | 66.7% | oup.com |

| Chinese | 77% | frontiersin.org |

| Asian (general) | ~67% | oup.com |

| Swedish | 9.3% | oup.com |

| Danish | 9% | frontiersin.org |

| Caucasian (general) | ~9-10% | oup.comnih.gov |

Inhibition by Endogenous and Xenobiotic Compounds (e.g., Dietary Components, Pharmaceuticals)

The activity of UGT enzymes can be inhibited by various external (xenobiotic) and internal (endogenous) compounds. nih.gov This inhibition can affect the metabolism of testosterone, potentially altering steroid homeostasis and impacting health and the results of doping tests. nih.govnih.gov

Dietary Components: Several common dietary items have been shown to inhibit testosterone glucuronidation in vitro. nih.govnih.gov

Red Wine and its Phenolic Components: Red wine has been demonstrated to inhibit UGT2B17-mediated testosterone glucuronidation by up to 70% in vitro. nih.gov This effect is attributed to its phenolic constituents, not the alcohol content. Specific phenolic compounds found in red wine, such as quercetin, caffeic acid, and gallic acid, inhibited the reaction by 72%, 22%, and 9%, respectively. nih.gov

Green and White Tea: Extracts from green and white teas have also been found to inhibit testosterone glucuronidation. nih.gov The key constituents responsible for this effect are catechins, such as epicatechin (EC) and epigallocatechin gallate (EGCG). nih.govfrontiersin.org White and green tea preparations were shown to inhibit over 70% of UGT2B17 activity in one study. frontiersin.org

Cacao: Cacao has also been identified as an inhibitor of UGT2B17, although its effect is less pronounced than that of tea. frontiersin.org

Pharmaceuticals: Certain medications, particularly non-steroidal anti-inflammatory drugs (NSAIDs), can act as competitive inhibitors of UGT enzymes. nih.gov

Diclofenac and Ibuprofen: In vitro studies using human microsomes and recombinant enzymes have shown that both diclofenac and ibuprofen inhibit testosterone glucuronidation by UGT2B15 and UGT2B17. nih.govfrontiersin.org However, these in vitro findings have not translated into significant effects in vivo. Studies have shown no substantial impact on the urinary T/E ratio in individuals taking maximum recommended doses of ibuprofen or diclofenac, even with concurrent testosterone administration. frontiersin.orgfrontiersin.org

In Vitro Studies on Enzyme Inhibition Kinetics

In vitro studies provide detailed insights into how specific compounds interact with and inhibit UGT enzymes. These studies determine key kinetic parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and they can identify the mode of inhibition (e.g., competitive, non-competitive).

NSAIDs: For diclofenac, the IC₅₀ value for the inhibition of testosterone glucuronidation by UGT2B17 was reported as 65 μM, and for UGT2B15, it was 25 μM. frontiersin.org Kinetic analysis revealed that diclofenac acts as a competitive inhibitor. frontiersin.org

Tea Catechins: The green tea catechin (B1668976) EGCG was found to be a competitive inhibitor of UGT2B17 with an IC₅₀ value of 64 μM, similar to that of diclofenac. frontiersin.org Epicatechin (EC) at a concentration of 1 mM was shown to inhibit testosterone glucuronidation by about 55%. frontiersin.org

Salicylic (B10762653) Acid: An investigation into salicylic acid showed that it acts as an uncompetitive inhibitor of UGT2B17 activity. nih.gov

Other Compounds: Studies on UGT1A4, another UGT enzyme, have demonstrated complex kinetics. For example, tamoxifen (B1202) showed a concentration-dependent activation and inhibition effect on the glucuronidation of dihydrotestosterone (B1667394) (DHT), while lamotrigine (B1674446) acted as a noncompetitive inhibitor. nih.gov

These in vitro kinetic studies are crucial for predicting potential drug-drug interactions, though they must be validated with in vivo data to confirm clinical relevance. frontiersin.orgtandfonline.com

| Inhibitor | Enzyme | Inhibition Type | IC₅₀ | Reference |

|---|---|---|---|---|

| Diclofenac | UGT2B17 | Competitive | 65 µM | frontiersin.org |

| Diclofenac | UGT2B15 | Competitive | 25 µM | frontiersin.org |

| Epigallocatechin gallate (EGCG) | UGT2B17 | Competitive | 64 µM | frontiersin.org |

| Salicylic Acid | UGT2B17 | Uncompetitive | N/A | nih.gov |

| Quercetin | UGT2B17 | Inhibitor | 72% inhibition at 100 µM | nih.gov |

| Caffeic Acid | UGT2B17 | Inhibitor | 22% inhibition at 100 µM | nih.gov |

| Gallic Acid | UGT2B17 | Inhibitor | 9% inhibition at 100 µM | nih.gov |

Formation of Related Androgen Glucuronide Metabolites

Testosterone is part of a larger network of androgen metabolism. Its conversion leads to various other steroids, which are also subject to glucuronidation, creating a profile of related metabolites.

Androsterone Glucuronide Formation Pathways

Androsterone is a key metabolite of androgens, and its glucuronidated form, androsterone glucuronide (AG), is a major circulating androgen metabolite. nih.govoup.com The formation of androsterone and its subsequent glucuronidation involves several enzymatic steps.

The pathway can begin with androstenedione, a precursor to testosterone. nih.gov

Androstenedione is converted to androstanedione (B1670583) by the enzyme 3-oxo-5-alpha-steroid 4-dehydrogenase 1. nih.gov

Androstanedione is then converted to androsterone via aldo-keto reductase family 1 member C4. nih.gov

Alternatively, testosterone can be metabolized to dihydrotestosterone (DHT), which is then converted to metabolites like androstane-3α,17β-diol (3α-Diol). 3α-Diol can then be converted to androsterone.

Once formed, androsterone is primarily glucuronidated by the enzymes UGT2B7 and UGT2B17. nih.govoup.com UGT2B7 is the major enzyme responsible for AG formation and is expressed in the liver, intestine, and kidney. nih.gov The significant expression of UGT2B7 in these tissues, coupled with the efficient efflux of AG into the circulation by transporters like MRP3, explains why AG is found at high levels in the blood. nih.gov

Etiocholanolone (B196237) Glucuronide Formation Pathways

Etiocholanolone glucuronide is a major inactive metabolite of testosterone, formed in the liver. wikipedia.org The precursor, etiocholanolone, is a stereoisomer of androsterone and is produced from the metabolism of androstenedione. hmdb.ca The subsequent glucuronidation of etiocholanolone is catalyzed by UDP-glucuronosyltransferases. wikipedia.org

Research has identified specific UGT enzymes involved in this pathway. UGT2B7 and UGT2B17 have been shown to exhibit the highest activity in the glucuronidation of etiocholanolone. researchgate.net Interestingly, the efficiency of these enzymes can be influenced by the stereochemistry of the steroid. For instance, UGT2B7 and UGT2B17 are affected differently by the configuration at the C5 position of the steroid, which distinguishes etiocholanolone (5β configuration) from androsterone (5α configuration). researchgate.net UGT2A1 has also been found to catalyze the glucuronidation of etiocholanolone. nih.gov The formation of etiocholanolone glucuronide primarily occurs at the 3-hydroxyl group of the etiocholanolone molecule. nih.gov

The following table summarizes the key enzymes involved in the formation of etiocholanolone glucuronide:

Interactive Data Table: Enzymes in Etiocholanolone Glucuronide Formation| Enzyme | Substrate | Product | Key Findings |

| UGT2B7 | Etiocholanolone | Etiocholanolone glucuronide | Demonstrates high activity in etiocholanolone glucuronidation. researchgate.net |

| UGT2B17 | Etiocholanolone | Etiocholanolone glucuronide | Shows high activity, with its efficiency influenced by the steroid's stereochemistry. researchgate.net |

| UGT2A1 | Etiocholanolone | Etiocholanolone glucuronide | An extra-hepatic enzyme that also catalyzes the glucuronidation of etiocholanolone. nih.gov |

Dihydrotestosterone Glucuronide Formation Pathways

Dihydrotestosterone (DHT), a potent androgen derived from testosterone via the action of 5α-reductase, is also metabolized through glucuronidation to form dihydrotestosterone glucuronide (DHTG). nih.gov This process is crucial for inactivating DHT and facilitating its elimination from the body. nih.gov The formation of DHTG serves as an important mechanism to protect tissues from excessive androgenic stimulation. nih.gov

The primary enzymes responsible for the conjugation of DHT with glucuronic acid are members of the UGT2B subfamily. nih.gov Specifically, UGT2B17 and UGT2B15 are the major enzymes involved in the formation of DHTG. nih.gov UGT2B7 also contributes to the glucuronidation of DHT metabolites. nih.gov These enzymes are prominently expressed in androgen-sensitive tissues, including the liver, prostate, and skin. nih.govnih.gov The glucuronidation of DHT can occur at different positions, leading to metabolites such as 3α-androstanediol glucuronide, which is primarily mediated by UGT2B15.

The table below outlines the key enzymes in the formation of dihydrotestosterone glucuronide:

Interactive Data Table: Enzymes in Dihydrotestosterone Glucuronide Formation| Enzyme | Substrate | Product | Key Findings |

| UGT2B17 | Dihydrotestosterone | Dihydrotestosterone glucuronide | A critical enzyme for the formation of DHTG. |

| UGT2B15 | Dihydrotestosterone, 3α-androstanediol | Dihydrotestosterone glucuronide, 3α-androstanediol glucuronide | Mediates the glucuronidation of DHT and its metabolites. nih.gov |

| UGT2B7 | Dihydrotestosterone metabolites | Glucuronidated DHT metabolites | Plays a role in the conjugation of DHT metabolites. nih.gov |

Sulfate (B86663) Conjugates of Androgens

In addition to glucuronidation, another important pathway for the metabolism of androgens is sulfation, leading to the formation of sulfate conjugates. wikipedia.org This process involves the transfer of a sulfonate group to the androgen molecule, which increases its water solubility and aids in its excretion. oup.com Androgen sulfates are generally considered hormonally inactive, but they can act as a reservoir from which active androgens can be regenerated by the action of the enzyme steroid sulfatase. wikipedia.orgbioscientifica.com

The sulfation of androgens is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.com In humans, SULT2A1 is the primary enzyme responsible for the sulfonation of hydroxysteroids, including androgens like dehydroepiandrosterone (B1670201) (DHEA) and testosterone. oup.comwikipedia.org SULT1E1 also contributes to this process to a lesser extent. wikipedia.org These enzymes are found in various tissues, including the adrenal cortex, liver, and hair follicles. wikipedia.orgnih.gov The formation of androgen sulfates, such as testosterone sulfate and DHEA sulfate, occurs at available hydroxyl groups on the steroid molecule. wikipedia.org

The following table details the key enzymes involved in the formation of androgen sulfate conjugates:

Interactive Data Table: Enzymes in Androgen Sulfate Conjugate Formation| Enzyme | Substrate(s) | Product(s) | Key Findings |

| SULT2A1 | Dehydroepiandrosterone (DHEA), Testosterone, other hydroxysteroids | DHEA sulfate, Testosterone sulfate, other steroid sulfates | The main enzyme involved in the sulfation of androgens. oup.comwikipedia.org |

| SULT1E1 | Dehydroepiandrosterone (DHEA) | DHEA sulfate | Contributes to the sulfation of DHEA to a lesser extent than SULT2A1. wikipedia.org |

Transport Mechanisms and Disposition of Testosterone B D Glucuronide

Efflux Transporters Mediating Glucuronide Excretion

Vesicular transport assays utilizing recombinant human transporters have been instrumental in identifying the key players in Testosterone (B1683101) β-D-glucuronide efflux. nih.govnih.govnih.gov These studies have demonstrated that while several transporters are involved in the disposition of androgen metabolites, a select few are primarily responsible for the transport of Testosterone β-D-glucuronide. nih.govnih.gov

Research has unequivocally identified Multidrug Resistance-associated Protein 2 (MRP2) and Multidrug Resistance-associated Protein 3 (MRP3) as the principal transporters of Testosterone β-D-glucuronide. nih.govnih.govnih.govresearchgate.net Both MRP2 and MRP3 exhibit significant, ATP-dependent transport of Testosterone β-D-glucuronide. nih.gov

While MRP2 and MRP3 are the primary transporters, the roles of other efflux transporters have also been investigated. Studies have shown that Multidrug Resistance Protein 1 (MDR1) and Breast Cancer Resistance Protein (BCRP) exhibit some transport of other testosterone glucuronide metabolites, but their contribution to the direct efflux of Testosterone β-D-glucuronide is minimal. nih.govnih.govnih.gov Specifically, lower levels of transport for some testosterone glucuronides have been observed with MDR1 and BCRP vesicles. nih.gov However, research indicates that BCRP is unable to transport any of the major androgen glucuronides investigated, including Testosterone β-D-glucuronide. nih.gov Furthermore, Multidrug Resistance-associated Protein 4 (MRP4) has been found to have no significant involvement in the active transport of Testosterone β-D-glucuronide. nih.govnih.gov

The kinetics of Testosterone β-D-glucuronide transport by MRP2 and MRP3 have been characterized to understand their efficiency and capacity. MRP3 transports Testosterone β-D-glucuronide with a Michaelis-Menten constant (Km) value of 14 μM, indicating a relatively high affinity. nih.gov In contrast, MRP2 transports the same compound with a much higher Km value, exceeding 100 μM, which signifies a lower affinity. nih.gov

Despite the lower affinity, the intrinsic clearance (CLint,vesicles), a measure of the transport efficiency, reveals a more nuanced picture. The intrinsic clearances of Testosterone β-D-glucuronide by MRP2 and MRP3 are higher compared to other testosterone metabolites like dihydrotestosterone (B1667394) glucuronide (DHTG), androsterone (B159326) glucuronide (AG), and etiocholanolone (B196237) glucuronide (EtioG). nih.govnih.gov This highlights the efficiency of both MRP2 and MRP3 in handling Testosterone β-D-glucuronide. nih.gov The kinetic parameters are determined by fitting the transport data to the Michaelis-Menten equation, which describes the relationship between the substrate concentration and the velocity of the transport reaction. nih.gov

Kinetic Parameters of Testosterone β-D-glucuronide Transport

| Transporter | Km (μM) | Reference |

|---|---|---|

| MRP3 | 14 | nih.gov |

| MRP2 | >100 | nih.gov |

Organ-Specific Transport Mechanisms

The disposition of Testosterone β-D-glucuronide is highly dependent on the coordinated action of efflux transporters in different organs, primarily the liver and the kidneys. nih.gov The specific location and abundance of these transporters determine the ultimate fate of the compound. nih.gov

In the liver, Testosterone β-D-glucuronide is transported from hepatocytes into both the bile and the blood. nih.gov MRP2, located on the canalicular (apical) membrane of hepatocytes, is the primary transporter responsible for the efflux of Testosterone β-D-glucuronide into the bile. nih.govnih.gov This biliary excretion is a significant pathway for the elimination of Testosterone β-D-glucuronide from the body. nih.gov Quantitative proteomics-based analyses have estimated that in the liver, approximately 56-60% of the efflux of Testosterone β-D-glucuronide is mediated by MRP2. nih.gov

Simultaneously, MRP3, located on the sinusoidal (basolateral) membrane of hepatocytes, transports Testosterone β-D-glucuronide back into the bloodstream. nih.gov This process contributes to the circulating levels of Testosterone β-D-glucuronide. nih.gov The interplay between MRP2 and MRP3 in the liver is a key determinant of the extent of both biliary elimination and systemic exposure to this metabolite. nih.gov

Fractional Contribution (ft) of Transporters to Hepatic Efflux of Testosterone β-D-glucuronide

| Transporter | Fractional Contribution (ft) | Reference |

|---|---|---|

| MRP2 | ~0.6 | researchgate.net |

| MRP3 | ~0.4 | researchgate.net |

The kidneys play a crucial role in the final elimination of Testosterone β-D-glucuronide from the body via urine. nih.govwikipedia.org In the proximal tubular cells of the kidney, MRP2 is the major transporter responsible for the efflux of Testosterone β-D-glucuronide into the urine. nih.govnih.govresearchgate.net Due to the low abundance of MRP3 in the kidney, almost all of the renal efflux of Testosterone β-D-glucuronide is preferentially handled by MRP2. nih.gov The high expression of MRP2 in the kidney facilitates a unidirectional flow of Testosterone β-D-glucuronide into the urine, contributing significantly to its clearance from the body. nih.gov

Intestinal Efflux and Enterohepatic Circulation Potential

Following its formation, testosterone β-D-glucuronide is actively transported out of cells by efflux transporters. In the intestine, multidrug resistance-associated protein 3 (MRP3) is thought to be the primary transporter responsible for the efflux of testosterone glucuronides. nih.govresearchgate.net In the liver, while both MRP2 and MRP3 are involved in the efflux of testosterone metabolites, MRP2 is the main transporter for the glucuronides of active androgens like testosterone. researchgate.netnih.gov

The efflux of testosterone β-D-glucuronide into the bile by canalicular transporters like MRP2 points to the potential for enterohepatic circulation. nih.govresearchgate.netnih.gov This process involves the biliary excretion of the glucuronide into the gastrointestinal lumen, where it can be acted upon by microbial enzymes. nih.gov Studies in humans using radioactive testosterone have shown that the majority of testosterone metabolites in the bile are in the form of glucuronides. nih.gov This recirculation mechanism can effectively increase the half-life of testosterone. nih.gov

Enzymatic Deconjugation and Reactivation of Testosterone β-D-glucuronide

The conversion of testosterone β-D-glucuronide back to its active form, testosterone, is a crucial step in its disposition and has significant physiological implications.

Role of Microbial β-Glucuronidases in the Gut

The gut microbiota plays a pivotal role in the reactivation of testosterone β-D-glucuronide. nih.gov Bacteria residing in the gut express β-glucuronidase (GUS) enzymes that can hydrolyze the glucuronide bond, releasing free testosterone. nih.govnih.govresearchgate.net This deconjugation process is essential for the enterohepatic circulation of sex steroids. researchgate.net Incubation of testosterone β-D-glucuronide with purified gut microbial β-glucuronidase enzymes and human fecal extracts has confirmed the reactivation of testosterone by these bacterial enzymes. nih.govnih.gov This reactivation can influence circulating testosterone levels, as evidenced by studies showing that mice with normal gut microbiota have higher circulating testosterone levels than those without. nih.gov

Endogenous β-Glucuronidases in Tissues (e.g., Placenta)

In addition to microbial enzymes, endogenous β-glucuronidases are present in various mammalian tissues, including the placenta. nih.gov These enzymes can also deconjugate testosterone β-D-glucuronide, synthesizing testosterone within the tissue. nih.gov This suggests that intracellular androgen glucuronides can act as a precursor pool for active androgens. nih.gov While androgens are known to increase renal β-glucuronidase in mice, studies in human kidney cytosol have not found a direct correlation between total circulating testosterone levels and the enzyme's activity. researchgate.netkarger.com

Implications for Steroid Disposition Research

The deconjugation of testosterone β-D-glucuronide by both microbial and endogenous β-glucuronidases has significant implications for steroid disposition research. nih.gov The interplay between glucuronidation in the liver and deconjugation in the gut and other tissues creates a dynamic system that can regulate the bioavailability of active androgens. nih.govnih.gov Understanding the factors that influence the expression and activity of these transporters and enzymes, such as genetic polymorphisms, drug interactions, and disease states, is crucial for predicting androgen homeostasis and interindividual variability in testosterone levels. nih.gov The reactivation of testosterone from its glucuronide metabolite is a key mechanism to consider in studies of oral testosterone administration and in understanding pathophysiological conditions associated with altered androgen levels. nih.gov

Compensatory Metabolic Pathways in UGT2B17 Deficient Models

Individuals with a common gene deletion in the UGT2B17 enzyme, a key player in testosterone glucuronidation, exhibit altered testosterone metabolism. nih.govwada-ama.org While they have significantly reduced urinary excretion of testosterone glucuronide, their serum testosterone levels are only slightly higher than individuals with the functional gene. nih.gov This suggests the presence of compensatory metabolic pathways. nih.gov

Subsequent Glucuronidation by UGT2B7

Research has firmly established that UGT2B7 is the principal enzyme responsible for the glucuronidation of epitestosterone (B28515), the 17α-hydroxy epimer of testosterone. nih.govwada-ama.org In contrast, UGT2B17, which efficiently conjugates testosterone, shows no activity toward epitestosterone. nih.gov Inhibition studies have revealed that although UGT2B17 does not metabolize epitestosterone, it does bind the steroid with an affinity similar to that of testosterone, indicating a strict stereoselectivity in its catalytic function. nih.gov The kinetic parameters highlight UGT2B7's high affinity for epitestosterone, characterized by a significantly lower Michaelis-Menten constant (Km) compared to UGT2B17's Km for testosterone. nih.govresearchgate.net

Furthermore, the role of UGT2B7 extends to the glucuronidation of other key androgen metabolites. It is a major contributor to the conjugation of both androsterone and etiocholanolone. wada-ama.org For the metabolite androstane-3α,17β-diol (5α-diol), UGT2B7 is the main enzyme for glucuronidation at the 3-OH position, while UGT2B15 and UGT2B17 are primarily responsible for conjugation at the 17-OH position. wada-ama.org

The activity of UGT2B7 becomes particularly critical in individuals with a common deletion polymorphism of the UGT2B17 gene. In the absence of the highly active UGT2B17, testosterone metabolism shifts. This can lead to an upregulation of alternative metabolic pathways. Research suggests that in these individuals, testosterone may be inactivated by aldoketoreductases to metabolites such as 5β-dihydrotestosterone (5β-DHT) and 3α,5β-tetrahydrotestosterone (3α,5β-THT), which are then subsequently eliminated through glucuronidation, a reaction that may be catalyzed by UGT2B7. wikipedia.org

This intricate interplay and stereospecificity among UGT isoforms are fundamental to androgen homeostasis and the metabolic clearance of endogenous steroids. The activity of UGT2B7, in particular, ensures the efficient elimination of various testosterone-related compounds that are not substrates for UGT2B17.

Research Findings on UGT Specificity for Androgens

The following table summarizes the kinetic parameters and substrate specificity of key UGT enzymes involved in the glucuronidation of testosterone and its related steroids.

| Enzyme | Substrate | Key Finding | Kinetic Parameter (Km) | Reference |

| UGT2B17 | Testosterone | Most active enzyme in testosterone glucuronidation. | - | nih.gov |

| UGT2B17 | Epitestosterone | Does not glucuronidate, but binds with similar affinity to testosterone. | Not applicable | nih.gov |

| UGT2B7 | Epitestosterone | Main enzyme for epitestosterone glucuronidation. | Km is significantly lower than UGT2B17's Km for testosterone. | nih.govresearchgate.net |

| UGT2B7 | Testosterone | Exhibits low glucuronidation activity. | - | researchgate.net |

| UGT2B7 | Androsterone | Major contributor to glucuronidation. | - | wada-ama.org |

| UGT2B7 | Etiocholanolone | Major contributor to glucuronidation. | - | wada-ama.org |

| UGT2B7 | 5α-diol (3-OH position) | Main contributor to glucuronidation at this position. | - | wada-ama.org |

| UGT2A1 | Testosterone | Catalyzes glucuronidation at a considerable rate. | - | nih.gov |

| UGT2A1 | Epitestosterone | Catalyzes glucuronidation at a considerable rate. | - | nih.gov |

Advanced Analytical Methodologies for Testosterone B D Glucuronide Research

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) stands as a cornerstone for the analysis of testosterone (B1683101) β-D-glucuronide due to its high sensitivity and specificity. Various MS-based techniques are utilized to provide both quantitative data and detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the direct quantification of testosterone β-D-glucuronide in biological matrices like urine and serum. cymitquimica.comnih.govomicsonline.org This method offers the advantage of analyzing the conjugated steroid directly without the need for a hydrolysis step, which is often required in other methods. nih.gov

In a typical LC-MS/MS workflow, the sample undergoes a preparation process, which may include protein precipitation and solid-phase extraction to remove interfering substances. nih.gov The extracted sample is then injected into a liquid chromatograph, where testosterone β-D-glucuronide is separated from other compounds. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. Specific precursor and product ion transitions are monitored in selected reaction monitoring (SRM) mode to ensure highly selective and sensitive quantification. capes.gov.br

Recent advancements have led to the development of robust and sensitive LC-MS/MS methods capable of quantifying a panel of steroid glucuronides simultaneously, including testosterone β-D-glucuronide. nih.gov These methods demonstrate good linearity, accuracy, and precision, with limits of quantification suitable for clinical and research applications. nih.govresearchgate.net For instance, one validated method reported a limit of quantification for testosterone glucuronide that allows for the analysis of urinary samples from various age groups. nih.gov The direct measurement of the glucuronidated form provides a more accurate representation of the metabolic profile compared to methods that rely on enzymatic hydrolysis, which can sometimes be incomplete. wada-ama.orgnih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Steroid Glucuronides nih.govresearchgate.net

| Parameter | Performance |

| Linearity (R²) | ≥0.99 |

| Recovery | 89.6% to 113.8% |

| Intra-day and Inter-day Precision | < 15% |

| Limit of Quantification (Testosterone Glucuronide) | Not explicitly stated, but part of a panel with LOQs ranging from 1.9 nmol/L to 21.4 nmol/L for other steroid glucuronides. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) has historically been a fundamental technique for steroid profiling. daneshyari.comresearchgate.net For the analysis of testosterone β-D-glucuronide, GC-MS typically requires a series of sample preparation steps. Due to the low volatility of the glucuronide conjugate, an enzymatic or chemical hydrolysis step is necessary to cleave the glucuronic acid moiety, releasing free testosterone. nih.gov This is followed by derivatization to increase the volatility and thermal stability of the steroid for gas chromatographic separation. nih.govnih.gov

Despite the more extensive sample preparation compared to LC-MS/MS, GC-MS provides comprehensive steroid profiles, allowing for the simultaneous analysis of numerous testosterone metabolites. nih.gov The non-selective nature of a full-scan GC-MS run can be particularly advantageous in discovery research, as it provides an integrated view of an individual's steroid metabolome. daneshyari.comresearchgate.net The resulting mass spectra, with their characteristic fragmentation patterns, are invaluable for structural confirmation. nih.gov The development of GC coupled to tandem mass spectrometry (GC-MS/MS) has further enhanced the sensitivity and specificity of this technique for steroid analysis. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) in Metabolic Studies

Isotope Ratio Mass Spectrometry (IRMS), specifically gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), is a highly specialized technique used to differentiate between endogenous and exogenous testosterone. nih.govwada-ama.org This method measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) in testosterone and its metabolites. wada-ama.org

Pharmaceutical testosterone is often synthesized from plant sources, such as soy, which have a different ¹³C/¹²C ratio compared to the steroids naturally produced in the human body. wada-ama.org By analyzing the isotopic signature of testosterone metabolites, including those derived from testosterone β-D-glucuronide after hydrolysis, IRMS can unambiguously determine the origin of the steroid. nih.gov The sample preparation for GC-C-IRMS is complex, requiring purification of the target analytes to obtain valid results. wada-ama.orgnih.gov This technique is a cornerstone of anti-doping analysis. nih.gov

Table 2: Application of IRMS in Testosterone Doping Detection nih.gov

| Parameter | Finding |

| Analytical Approach | GC/C/IRMS analysis of urinary testosterone metabolites (androsterone and etiocholanolone). |

| Key Measurement | δ¹³C-values of testosterone metabolites compared to an endogenous reference compound. |

| Significance | Detects the administration of exogenous testosterone by identifying variations in the natural ¹³C/¹²C ratio. |

Tandem Mass Spectrometry for Structural Elucidation and Fragmentation Studies

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of testosterone β-D-glucuronide and its metabolites. By inducing fragmentation of the parent ion and analyzing the resulting product ions, detailed structural information can be obtained. nih.gov

The fragmentation pattern of testosterone β-D-glucuronide in MS/MS is well-characterized. A common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da), which is a signature for steroid glucuronides. nih.govnih.gov Further fragmentation of the remaining steroid backbone provides information about the structure of the original androgen. nih.gov

Researchers have extensively studied the mass spectrometric behavior of various steroid glucuronides, including their ionization and collision-induced dissociation patterns. nih.govresearchgate.net These studies are crucial for developing reliable analytical methods and for identifying novel metabolites. For instance, fragmentation studies have been used to characterize testosterone metabolites that remain conjugated as glucuronides even after enzymatic hydrolysis, highlighting the importance of direct analysis methods. acs.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating testosterone β-D-glucuronide from complex biological matrices prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) in Enzyme Assays

High-performance liquid chromatography (HPLC) is a fundamental separation technique often coupled with various detectors, including UV-Vis and mass spectrometers. In the context of enzyme assays, HPLC is used to separate and quantify the products of enzymatic reactions, such as the formation of testosterone β-D-glucuronide.

Ultra-High Performance Liquid Chromatography (UHPLC) for Conjugated Steroids

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of conjugated steroids like testosterone β-D-glucuronide. Its principal advantage lies in the use of columns with smaller particle sizes (typically sub-2 µm), which leads to significantly higher resolution, improved sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). biosynth.comhmdb.ca

When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS provides a highly selective and sensitive platform for the direct measurement of testosterone β-D-glucuronide in complex biological matrices such as urine and serum. biosynth.comunimi.itresearchgate.net This direct analysis circumvents the need for the enzymatic hydrolysis step, which can be time-consuming and introduce variability. unimi.it The method has been successfully validated for the simultaneous determination of testosterone and its epimer, epitestosterone (B28515), in their glucuronidated forms. chemicalbook.com For instance, one UPLC-IM-MS/MS method reported detection limits for testosterone glucuronide (TG) as low as 9.9 ng/mL, which translates to 0.7 ng/mL in urine, with excellent repeatability. chemicalbook.com

The development of UHPLC-MS/MS methods involves careful optimization of chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, to achieve optimal separation of various steroid conjugates. hmdb.caresearchgate.net For example, a C18 stationary phase is commonly used for the separation of these compounds. biosynth.com The high-throughput capabilities of UHPLC-MS/MS make it particularly suitable for large-scale clinical and research studies. biosynth.com

Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for Urinary Steroid Profiling

| Parameter | Finding | Source |

| Analytes | 29 urinary steroids, including glucuronide conjugates | biosynth.com |

| Sample Volume | 200 µL of urine | biosynth.com |

| Lower Limits of Quantification | 0.5 to 10 ng/ml | biosynth.com |

| Accuracy (Bias) | < ±15% | biosynth.com |

| Imprecision (Variance) | <15% | biosynth.com |

| Mean Recovery | 89% (range 61-131%) | biosynth.com |

| Total Run Time | 22 minutes | biosynth.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including testosterone β-D-glucuronide. While mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, NMR offers detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are employed for this purpose.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, including their number, connectivity, and spatial arrangement. The ¹³C NMR spectrum, on the other hand, reveals the number and type of carbon atoms present. For testosterone β-D-glucuronide, the NMR spectra would confirm the presence of both the testosterone and the glucuronic acid moieties and, crucially, the specific site of conjugation at the 17β-hydroxyl group of testosterone. nih.govontosight.ai The anomeric configuration (α or β) of the glucuronic acid linkage can also be determined from the coupling constants of the anomeric proton in the ¹H NMR spectrum. nih.gov

Sample Preparation Strategies for Glucuronide Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of testosterone β-D-glucuronide, especially in complex biological matrices like urine, plasma, and serum. The primary goals of sample preparation are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Historically, the analysis of steroid conjugates often involved an initial hydrolysis step to cleave the glucuronide or sulfate (B86663) moiety, allowing for the analysis of the free steroid. This is particularly necessary for gas chromatography-mass spectrometry (GC-MS) analysis, as conjugated steroids are not sufficiently volatile. The most common method for deconjugation is enzymatic hydrolysis using β-glucuronidase.

Enzymes from various sources, such as Escherichia coli, bovine liver, and mollusks like Helix pomatia, are used for this purpose. The choice of enzyme and the optimization of reaction conditions (pH, temperature, and incubation time) are crucial for achieving complete and efficient hydrolysis. For instance, β-glucuronidase from E. coli is highly specific for β-glucuronides and can achieve rapid hydrolysis, often within 15 to 30 minutes. However, it's important to be aware of potential issues such as the presence of inhibitors in the biological sample and the possibility of the enzyme preparation itself causing conversion of the steroid of interest.

Table 2: Common Enzyme Sources for β-Glucuronidase and Their Properties

| Enzyme Source | Key Characteristics | Source |

| Escherichia coli | Highly specific to β-glucuronides; rapid hydrolysis. | |

| Bovine Liver | Contains β-glucuronidase activity. | |

| Helix pomatia (mollusk) | Contains both β-glucuronidase and sulfatase activity; widely used but can lead to steroid conversion. | |

| Limpets (Patella vulgata) | Contains both β-glucuronidase and arylsulfatase activities. | |

| Abalone entrails | Contains both β-glucuronidase and arylsulfatase activities. |

For analysis by GC-MS, steroids require derivatization to increase their volatility and thermal stability. This chemical modification typically targets the hydroxyl and keto functional groups of the steroid molecule after it has been deconjugated.

The most common derivatization technique for steroids is silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. Another approach is the formation of methyl ester-trimethylsilyl (Me-TMS) ether derivatives, which has been used for the direct analysis of androgen glucuronides by high-temperature GC-MS.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of testosterone β-D-glucuronide from biological samples prior to analysis. SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.

The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For conjugated steroids, which are more polar than their free counterparts, hydrophilic-lipophilic balanced (HLB) polymeric sorbents and C18 silica-based sorbents are commonly employed. biosynth.comunimi.it The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. Molecularly imprinted polymers (MIPs) have also been developed as highly selective sorbents for the extraction of testosterone glucuronide, demonstrating the ability to isolate the glucuronide from its parent drug in urine.

Table 3: Example of a Solid-Phase Extraction Protocol for Steroids

| Step | Procedure | Source |

| Conditioning | 1 x 3 mL methanol (B129727), followed by 1 x 3 mL DI water | |

| Sample Loading | Load sample at a flow rate of 1 to 2 mL/min | |

| Washing | 1 x 3 mL 60 mM HCl in DI water, followed by 1 x 3 mL 30% methanol in DI water | |

| Drying | Dry column for 10 minutes at full vacuum or pressure | |

| Elution | 1 x 3 mL 50:50 methanol:acetonitrile | |

| Evaporation & Reconstitution | Evaporate to dryness and reconstitute in an appropriate solvent |

Development and Validation of Quantitative Assays (e.g., Enzyme Assays, Transport Assays)

The development and validation of robust quantitative assays are essential for determining the concentration of testosterone β-D-glucuronide in biological samples. These assays must be sensitive, specific, accurate, and precise.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are considered the gold standard for the quantification of testosterone glucuronide due to their high selectivity and sensitivity. The validation of these methods involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects. biosynth.com

Enzyme-linked immunosorbent assays (ELISAs) are another common tool for the quantification of testosterone glucuronide. These are competitive immunoassays where the concentration of the analyte is determined by its ability to compete with a labeled tracer for a limited number of antibody binding sites. ELISA kits for testosterone glucuronide are commercially available and offer a high-throughput platform for analysis, though they may be susceptible to cross-reactivity with other structurally related steroids.

Transport assays are employed to study the mechanisms by which testosterone β-D-glucuronide is transported across cell membranes. These assays are crucial for understanding the disposition and clearance of the metabolite. For example, vesicular transport assays using recombinant human transporters have been used to identify the roles of multidrug resistance-associated proteins (MRPs), specifically MRP2 and MRP3, in the efflux of testosterone glucuronide from cells. nih.gov Such studies provide valuable data for pharmacokinetic modeling and for understanding how factors like drug-drug interactions or genetic polymorphisms might affect testosterone homeostasis. nih.gov

Table 4: Kinetic Parameters of Testosterone Glucuronide Transport by MRP2 and MRP3

| Transporter | Km (µM) | Vmax (pmol/mg protein/min) | Intrinsic Clearance (Vmax/Km) (µL/mg protein/min) | Source |

| MRP2 | 19.3 ± 4.2 | 87.7 ± 8.4 | 4.5 | nih.gov |

| MRP3 | 10.3 ± 2.9 | 104.9 ± 11.1 | 10.2 | nih.gov |

Biological and Physiological Roles of Testosterone B D Glucuronide in Research Models

Testosterone (B1683101) b-D-glucuronide as a Biomarker in Metabolic Pathway Research

The enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) is the primary catalyst for the glucuronidation of testosterone. nih.gov The activity of this enzyme varies significantly among individuals, partly due to common gene deletion polymorphisms. researchgate.net This variability makes it challenging to assess an individual's capacity to metabolize androgens and other UGT2B17 substrates. To address this, researchers have proposed using the urinary ratio of Testosterone β-D-glucuronide (TG) to Androsterone (B159326) glucuronide (AG) as a noninvasive biomarker for UGT2B17 activity. nih.govnih.gov

Androsterone, an inactive androgen, is also glucuronidated, but primarily by the UGT2B7 enzyme, which exhibits less variability. nih.gov By using AG as a normalizer for TG, the ratio (TG/AG) can control for interindividual differences in endogenous testosterone production, providing a more accurate reflection of UGT2B17's metabolic function. nih.gov Studies have demonstrated that the urinary TG/AG ratio is significantly associated with factors known to influence UGT2B17 expression, including age, sex, and UGT2B17 copy number variation (CNV). nih.govnih.gov This makes the TG/AG ratio a promising phenotypic biomarker for predicting how individuals might process substrates of the highly variable UGT2B17 enzyme. nih.gov

The study of Testosterone β-D-glucuronide provides critical insights into the broader processes of androgen disposition and metabolism. Glucuronidation is a key elimination pathway for androgens, converting them into more polar compounds that can be easily excreted. viamedica.pl The formation of Testosterone β-D-glucuronide is a crucial step in this process. nih.gov

Research has shown that in individuals with the UGT2B17 gene deletion, the body compensates by shunting testosterone down alternative metabolic pathways. nih.govnih.gov This involves enzymes like aldoketoreductases (AKR1D1 and AKR1C4) that convert testosterone into other metabolites, which are then glucuronidated by different UGT enzymes, such as UGT2B7. nih.govnih.gov

In Vitro Model Systems for Studying Testosterone b-D-glucuronide Metabolism

To dissect the specific mechanisms governing the formation and transport of Testosterone β-D-glucuronide, researchers rely on various in vitro (laboratory-based) model systems. These models allow for the controlled study of individual enzymes and transporters in an environment free from the complexities of a whole organism.

Recombinant UGT supersomes and microsomes are indispensable tools for studying the glucuronidation of testosterone. nih.gov These systems consist of membranes (microsomes) that contain a specific, recombinantly expressed UGT enzyme, such as UGT2B17 or UGT2B15. nih.govfrontiersin.org This allows researchers to study the activity of a single enzyme isoform in isolation.

By incubating testosterone with these recombinant systems and the necessary cofactor (UDPGA), scientists can confirm which enzymes are responsible for producing Testosterone β-D-glucuronide and determine their relative efficiencies. nih.govnih.gov For example, studies using these models have demonstrated that UGT2B17 is the major enzyme responsible for testosterone glucuronidation, with UGT2B15 playing a minor role. nih.gov These systems are also used to determine the kinetic parameters of the reaction and to screen for potential inhibitors, such as other drugs or dietary compounds, that might affect testosterone metabolism. frontiersin.orgnih.gov

Once formed inside a cell, Testosterone β-D-glucuronide must be transported out. Vesicular transport assays are used to identify the specific transporter proteins responsible for this efflux. nih.gov In this method, membrane vesicles containing specific, overexpressed human transporter proteins—such as Multidrug Resistance-Associated Proteins (MRPs) or Breast Cancer Resistance Protein (BCRP)—are used. nih.govresearchgate.netnih.gov

Researchers load these vesicles with Testosterone β-D-glucuronide and measure its rate of transport. nih.gov Such assays have identified MRP2 and MRP3 as the primary transporters for Testosterone β-D-glucuronide in the liver, intestine, and kidney. nih.govnih.gov MRP3 appears to have a higher affinity for Testosterone β-D-glucuronide, while MRP2 is also a major contributor to its efflux, particularly from the liver into the bile. nih.govnih.gov This information is crucial for understanding how androgens are cleared and for predicting potential drug interactions that could affect this process. nih.gov

Table 1: Kinetic Parameters of Testosterone β-D-glucuronide Transport by MRP2 and MRP3

This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the transport of Testosterone β-D-glucuronide by the efflux transporters MRP2 and MRP3, as determined by vesicular transport assays. Lower Km values indicate higher affinity of the transporter for the substrate.

| Transporter | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| MRP2 | 200 ± 40 | 1007 ± 71 | nih.gov |

| MRP3 | 39 ± 11 | 225 ± 20 | nih.gov |

While recombinant systems are excellent for studying individual components, cell-based models like human hepatocytes (liver cells) and enterocytes (intestinal cells) provide a more integrated view. nih.gov These cells endogenously express a full complement of metabolic enzymes (like UGTs) and transporter proteins, allowing researchers to study the entire pathway of Testosterone β-D-glucuronide metabolism—from its formation to its eventual efflux from the cell—in a more physiologically relevant context. nih.gov

Studies using human hepatocytes have confirmed findings from simpler systems, showing, for example, the metabolic switch to alternative pathways in cells from donors with the UGT2B17 gene deletion. nih.gov These models are vital for validating data from recombinant systems and for bridging the gap between molecular-level studies and the complex physiology of a living organism.

Animal Models in this compound Research

Animal models are indispensable tools for elucidating the complex processes of androgen metabolism, including the formation and physiological relevance of Testosterone β-D-glucuronide. These models allow for controlled in vivo studies that are not feasible in humans, providing critical insights into tissue-specific enzyme activity, hormonal regulation, and species-specific differences in steroid glucuronidation.

Murine Models for Androgen Glucuronidation Studies

Murine models have emerged as valuable systems for investigating the glucuronidation of androgens due to notable similarities in their UDP-glucuronosyltransferase (UGT) enzyme systems with those of humans. mdpi.com Research has demonstrated that mice possess a comparable enzymatic machinery for androgen conjugation, making them suitable for mechanistic studies of Testosterone β-D-glucuronide formation. mdpi.com

Key to this suitability is the expression of Ugt2b enzymes in mice, which are orthologs to the human UGT2B enzymes responsible for androgen glucuronidation. Specifically, the male mouse liver exhibits high efficiency in the glucuronidation of testosterone, a process primarily driven by the Ugt2b1 and Ugt2b5 enzymes. mdpi.comnih.gov This tissue-specific activity highlights the liver as a major site for testosterone inactivation and elimination via glucuronidation in these models.

Studies utilizing murine models have revealed the substrate- and tissue-specific nature of androgen glucuronidation. For instance, while the liver is the primary site for testosterone glucuronidation, other tissues like the kidney also contribute to the metabolism of other androgens. nih.gov The male kidney, for example, is involved in the conjugation of androsterone and 3α-Diol through a Ugt2b37-dependent pathway. nih.gov

Furthermore, research in mice has uncovered the regulatory role of androgens on their own metabolism. Castration has been shown to significantly reduce the expression and activity of hepatic Ugt2b1, a change that can be partially reversed by the administration of dihydrotestosterone (B1667394) (DHT). mdpi.comnih.gov This indicates a feedback mechanism where androgens can modulate the enzymatic pathways responsible for their glucuronidation.

The development of humanized mouse models, such as those expressing human UGT2 enzymes, represents a significant advancement. bioscientifica.com These models, created through chromosome engineering technologies, allow for the in vivo study of human-specific UGT isoforms, like UGT2B7, and their role in the glucuronidation of various compounds. bioscientifica.com Such models hold great promise for more accurately predicting human metabolic pathways and the fate of Testosterone β-D-glucuronide.

Key Murine Ugt Enzymes in Androgen Glucuronidation

| Murine Enzyme | Human Ortholog (Primary) | Primary Tissue of Expression | Key Androgen Substrates | Reference |

|---|---|---|---|---|

| Ugt2b1 | UGT2B15 | Liver (Male) | Testosterone, Dihydrotestosterone (DHT) | mdpi.comnih.govnih.gov |

| Ugt2b5 | - | Liver (Male) | Testosterone, Dihydrotestosterone (DHT) | mdpi.comnih.gov |

| Ugt2b37 | UGT2B7 | Kidney (Male) | Androsterone, Androstane-3α,17β-diol (3α-Diol) | mdpi.comnih.gov |

Non-Human Primate Models for Steroid Metabolism Comparative Research (e.g., Cynomolgus Monkey)

Non-human primates, particularly the cynomolgus monkey (Macaca fascicularis), are considered superior models for studying steroid metabolism in a context that more closely resembles human physiology than rodent models. mdpi.com This is attributed to the significant similarities in steroidogenesis, hormonal regulation, and the UGT enzyme systems between humans and these primates. mdpi.com

Characterization of UGT enzymes in cynomolgus monkeys has revealed a high degree of similarity in their steroid-conjugating activities to human UGTs. mdpi.com Monkey UGT2B proteins are expressed in a cell-type-specific manner in key steroid target tissues, including the ovary and kidney, where they play a role in the inactivation of androgens. mdpi.com The expression of these enzymes in extrahepatic tissues suggests a localized control of androgen levels, a crucial aspect of steroid physiology.

The use of cynomolgus monkeys allows for in-depth investigation into the tissue distribution and cellular localization of UGT enzymes involved in steroid metabolism. mdpi.comnih.gov This provides a more nuanced understanding of how Testosterone β-D-glucuronide might be formed and handled in different physiological compartments, offering valuable data for translational research.

Comparative Aspects of Androgen Glucuronidation: Human vs. Cynomolgus Monkey

| Feature | Humans | Cynomolgus Monkey | Reference |

|---|---|---|---|

| Steroidogenesis Pattern | Similar | Similar | mdpi.com |

| Circulating Androgen Glucuronides | High levels | High levels | mdpi.com |

| UGT Enzyme Similarity | High | High | mdpi.comnih.gov |

| Tissue-Specific UGT2B Expression | Present in steroid target tissues | Present in steroid target tissues (e.g., ovary, kidney) | mdpi.com |

| Intestinal UGT1A1/1A6 Expression | Lower | Higher | creative-proteomics.com |

Computational and Systems Biology Approaches

In recent years, computational and systems biology approaches have become increasingly important in the study of drug metabolism and endocrinology. These in silico methods offer powerful tools to simulate and predict the pharmacokinetic and metabolic fate of compounds like testosterone, complementing in vitro and in vivo research.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov These models are built upon a foundation of physiological parameters (e.g., organ volumes, blood flow rates) and compound-specific data (e.g., solubility, protein binding, metabolic clearance). nih.govmetwarebio.com

For a compound like testosterone, which undergoes complex metabolic processes including glucuronidation, PBPK modeling can be a valuable tool. nih.govbioscientifica.com It allows for the prediction of testosterone and its metabolites' concentrations, such as Testosterone β-D-glucuronide, in various tissues over time. This is particularly useful for understanding the impact of factors like genetic polymorphisms in UGT enzymes or drug-drug interactions on testosterone disposition.

While a specific PBPK model for Testosterone β-D-glucuronide is not yet extensively published, the framework for its development exists. PBPK models for other steroids, such as prednisolone, have been successfully developed, incorporating nonlinear plasma protein binding and tissue distribution. mdpi.com Furthermore, PBPK models are increasingly being used to predict the intestinal metabolism of UGT substrates, a critical aspect of first-pass metabolism for orally administered compounds. nih.gov

A key component in developing a PBPK model for testosterone glucuronidation would be the integration of data on UGT enzyme kinetics and the expression levels of relevant transporters in different tissues. A "transport-glucuronidation classification system" coupled with PBPK modeling has been proposed to predict the impact of efflux transporters like BCRP on the systemic exposure of glucuronide metabolites. nih.gov This approach could be instrumental in understanding the disposition of Testosterone β-D-glucuronide.

The development and application of PBPK models for testosterone could help in personalizing medicine by simulating how individual patient characteristics (e.g., genetics, disease state) might affect the metabolism and clearance of this hormone. nih.gov

Quantitative Proteomics in Metabolism Research

Quantitative proteomics is a powerful analytical technique that allows for the large-scale measurement of protein abundance in a given sample. nih.gov In the context of testosterone metabolism, this approach can be used to identify and quantify the proteins involved in its synthesis, transport, and inactivation, including the UGT enzymes responsible for the formation of Testosterone β-D-glucuronide.

By employing mass spectrometry-based methods, researchers can obtain a comprehensive profile of the proteome in relevant tissues, such as the liver, kidney, and prostate. nih.govnih.gov This enables the identification of changes in protein expression in response to various stimuli, such as hormonal fluctuations or drug treatments. For example, quantitative proteomics has been used to study the changes in the proteomic and phosphoproteomic profiles of Leydig cells during the stimulation and repression of steroidogenesis. mdpi.comnih.gov

A significant application of quantitative proteomics in this field is the precise quantification of drug-metabolizing enzymes and transporters. nih.gov This information is crucial for understanding inter-individual and inter-species differences in drug metabolism and for building more accurate PBPK models. Studies have successfully quantified the abundance of various UGT isoforms, including UGT2B7 and UGT2B15, in human intestinal and liver tissues. nih.gov

Proteomics can also help in identifying novel protein markers of androgen activity. A study using mass spectrometry to analyze plasma from chemically castrated men identified several proteins whose levels were significantly associated with testosterone fluctuations. nih.gov Such markers could potentially provide a more accurate reflection of the biological activity of androgens than total testosterone levels alone.